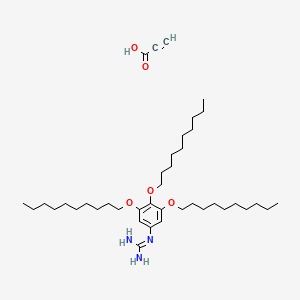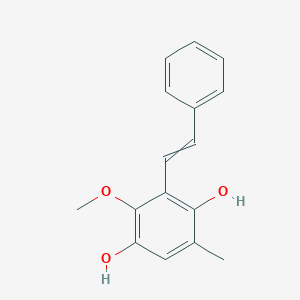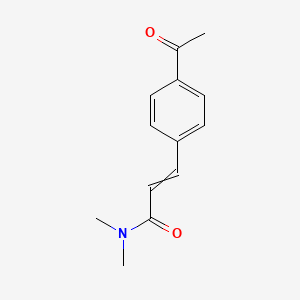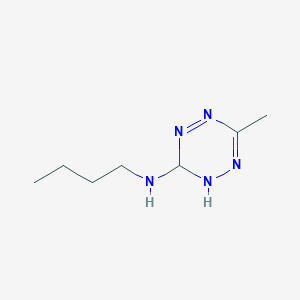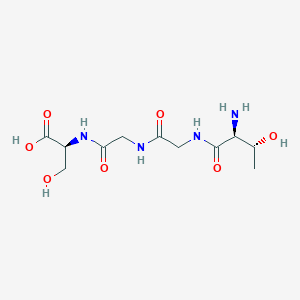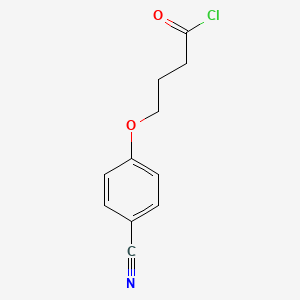![molecular formula C19H25N5O2 B14195381 N,N'-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide CAS No. 838819-86-6](/img/structure/B14195381.png)
N,N'-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of a propylazanediyl group linked to methylenepyridine and diacetamide moieties
Métodos De Preparación
The synthesis of N,N’-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide typically involves multi-step organic synthesis techniques. The preparation methods include:
Synthetic Routes: The synthesis begins with the preparation of the methylenepyridine intermediates, followed by the introduction of the propylazanediyl group. The final step involves the formation of the diacetamide linkage.
Reaction Conditions: The reactions are generally carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
N,N’-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted at room temperature or under reflux conditions.
Major Products:
Aplicaciones Científicas De Investigación
N,N’-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
N,N’-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide can be compared with other similar compounds, such as:
N,N’-Bis(2-pyridylmethyl)propane-1,3-diamine: Similar in structure but with different functional groups.
N,N’-Bis(2-pyridylmethyl)ethane-1,2-diamine: Another related compound with variations in the linker chain.
N,N’-Bis(2-pyridylmethyl)butane-1,4-diamine: Differing in the length of the carbon chain connecting the pyridine rings.
Propiedades
Número CAS |
838819-86-6 |
|---|---|
Fórmula molecular |
C19H25N5O2 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-[6-[[(6-acetamidopyridin-2-yl)methyl-propylamino]methyl]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C19H25N5O2/c1-4-11-24(12-16-7-5-9-18(22-16)20-14(2)25)13-17-8-6-10-19(23-17)21-15(3)26/h5-10H,4,11-13H2,1-3H3,(H,20,22,25)(H,21,23,26) |
Clave InChI |
QMPDDUTVJDQWMW-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC1=NC(=CC=C1)NC(=O)C)CC2=NC(=CC=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


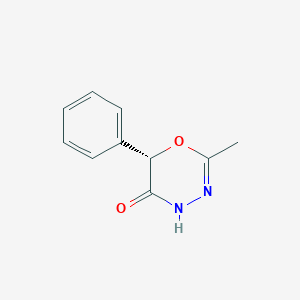
![2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14195315.png)
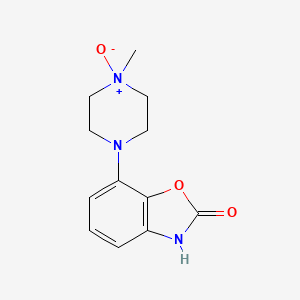
![N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195330.png)
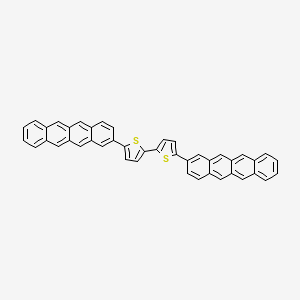
![N-[1-(Biphenyl-4-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B14195338.png)
![4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile](/img/structure/B14195344.png)
![O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14195346.png)
